molecular formula C29H22N2O B2648211 N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine CAS No. 28060-64-2

N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine

Cat. No.: B2648211
CAS No.: 28060-64-2
M. Wt: 414.508
InChI Key: OAAKBJULNHHCFS-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine is a synthetic quinoline derivative of significant interest in medicinal chemistry and anticancer research. While specific biological data for this compound is an area of ongoing investigation, its molecular framework is closely related to established classes of tubulin inhibitors that target the colchicine binding site. Such inhibitors are known to disrupt microtubule dynamics, leading to cell cycle arrest during the G2/M phase and ultimately inducing apoptosis in cancer cells . The structural motif of the quinoline core, substituted with phenyl and benzoylphenyl groups, is frequently employed in the design of novel antimitotic agents, particularly for overcoming multidrug resistance in challenging cell lines . Researchers can utilize this compound as a key chemical building block for developing new therapeutic candidates or as a pharmacological tool to study cell division mechanisms. This product is intended for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[(3-methyl-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O/c1-20-27(21-12-4-2-5-13-21)23-16-8-10-18-25(23)30-29(20)31-26-19-11-9-17-24(26)28(32)22-14-6-3-7-15-22/h2-19H,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAKBJULNHHCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1NC3=CC=CC=C3C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-benzophenone, which undergoes a series of reactions including bromination, cyclization, and amination to form the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Intramolecular Hydrogen Bonding

N-(2-Benzoylphenyl)acetamide (Compound 1)
  • Structure: Lacks the quinoline core; features an acetamide group.
  • HB Behavior : Steric hindrance from the o-benzoyl group prevents two-center intramolecular HB formation in both solid and solution states. Cooperative interactions (e.g., C–H···O) are required for stabilization .
  • Key Difference: The quinoline scaffold in the target compound may alleviate steric strain, enabling distinct HB patterns.
N1,N2-Bis(2-benzoylphenyl)oxalamide (Compound 3)
  • Structure : Oxalamide backbone with dual benzoylphenyl groups.
  • HB Behavior : Forms three-center HBs (N–H···O=C) in solid and solution states due to cooperative stabilization .
  • Comparison: The target compound’s methyl/phenyl substituents on quinoline likely reduce the need for cooperative HBs, simplifying its conformational landscape.
N-(2-Benzoylphenyl)-L-tyrosine Derivatives (PPARγ Ligands)
  • Activity : Activate peroxisome proliferator-activated receptor gamma (PPARγ), influencing hemodynamics in preclinical models .
  • Structural Insight : The tyrosine moiety enhances polar interactions with the receptor.
  • Contrast: The target compound’s quinoline core and hydrophobic substituents (methyl, phenyl) may favor alternative targets, such as cyclooxygenase (COX) or kinases, rather than PPARγ .
Anti-inflammatory N-(2-Benzoylphenyl)alanine Derivatives
  • Activity : Two derivatives showed 10-fold higher potency than indomethacin in pleurisy models .
  • Key Feature : The alanine side chain facilitates COX binding.
  • Divergence: The target compound’s rigid quinoline structure might limit conformational adaptability required for COX inhibition but enhance selectivity for other anti-inflammatory pathways.

Substituent-Driven Pharmacological Properties

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • Structure: Halogen (Br) and difluoromethyl groups on quinoline.
  • Comparison : The target compound’s methyl/phenyl groups offer moderate lipophilicity, balancing solubility and membrane permeability.
N-Benzyl-4-methylquinolin-2-amine
  • Structure : Benzyl group replaces the benzoylphenyl moiety.

Data Tables

Table 1: Structural and HB Parameters

Compound Core Structure Key Substituents HB Type (Solid/Solution) ΔHº (kJ·mol⁻¹) Reference
Target Compound Quinoline 3-methyl, 4-phenyl, 2-benzoylphenyl Three-center (predicted) N/A
N-(2-Benzoylphenyl)acetamide Acetamide o-benzoylphenyl None N/A
N1,N2-Bis(2-benzoylphenyl)oxalamide Oxalamide Dual o-benzoylphenyl Three-center 28.3

Biological Activity

N-(2-benzoylphenyl)-3-methyl-4-phenylquinolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with benzoyl and phenyl groups, which contribute to its biological properties. The specific arrangement of these substituents influences its interaction with biological targets.

Biological Activity Overview

1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been investigated for its ability to inhibit the proliferation of various cancer cell lines. In particular, studies have shown that compounds with similar structural motifs can induce apoptosis and cell cycle arrest in cancer cells.

2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although further research is needed to quantify its efficacy and mechanism.

The proposed mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. By binding to these targets, the compound may modulate their activity, leading to altered signaling cascades that promote apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the quinoline core can significantly affect its potency:

Substituent Effect on Activity
Electron-donating groupsEnhance anticancer activity
Electron-withdrawing groupsReduce biological activity

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 and A2780. Results indicated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed that treated cells underwent G2/M phase arrest and apoptosis induction, suggesting effective anticancer mechanisms.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated moderate antibacterial activity, warranting further exploration into structural modifications to enhance efficacy.

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